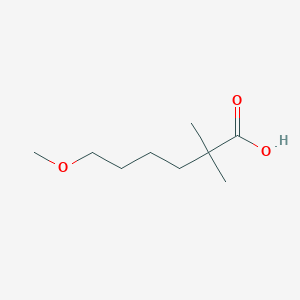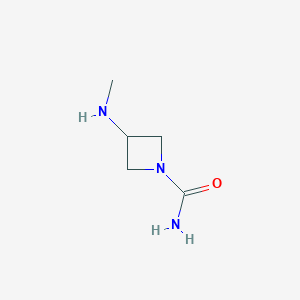
1,5-Dihydroxy-2-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dihydroxypentan-2-one: is an organic compound with the molecular formula C5H10O3 It is a ketone with two hydroxyl groups positioned at the first and fifth carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dihydroxypentan-2-one can be synthesized through several methods. One common approach involves the oxidation of 1,5-pentanediol using an oxidizing agent such as potassium permanganate or chromium trioxide . The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of 1,5-dihydroxypentan-2-one may involve the catalytic oxidation of 1,5-pentanediol using a metal catalyst such as platinum or palladium . This method offers higher yields and better control over the reaction conditions, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dihydroxypentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce .
Reduction: Reduction of the ketone group can yield .
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: 1,5-Pentanedione.
Reduction: 1,5-Pentanediol.
Substitution: Various esters and ethers depending on the reagents used.
Aplicaciones Científicas De Investigación
1,5-Dihydroxypentan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential use in the development of pharmaceuticals, particularly those targeting metabolic pathways.
Biochemistry: It is used in the study of enzyme-catalyzed reactions involving ketones and hydroxyl groups.
Industrial Chemistry: The compound is utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,5-dihydroxypentan-2-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. The ketone group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Pentanediol: Similar structure but lacks the ketone group.
1,5-Pentanedione: Similar structure but lacks the hydroxyl groups.
2,5-Hexanedione: Similar structure with an additional carbon atom.
Uniqueness
1,5-Dihydroxypentan-2-one is unique due to the presence of both hydroxyl and ketone functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C5H10O3 |
|---|---|
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
1,5-dihydroxypentan-2-one |
InChI |
InChI=1S/C5H10O3/c6-3-1-2-5(8)4-7/h6-7H,1-4H2 |
Clave InChI |
XROYCWZMPOOEDP-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


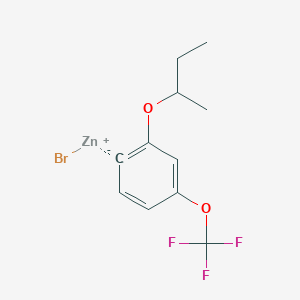
![4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
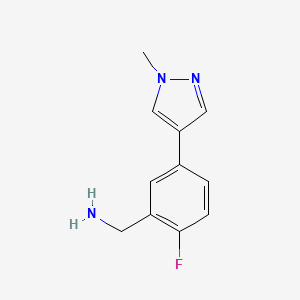
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)
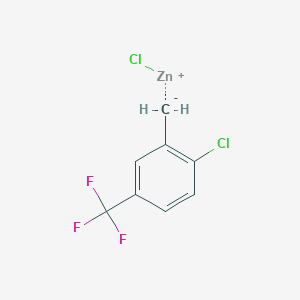
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)
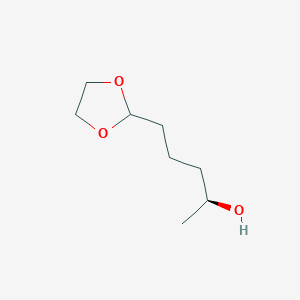
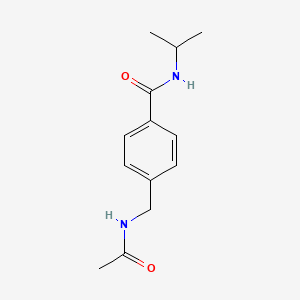

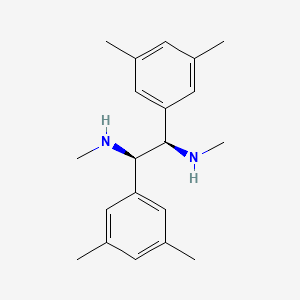
![4-chloro-6-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14888287.png)
